4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl
Description
Properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-20-14-8-11(5-6-12(14)9-19)10-3-2-4-13(7-10)21-15(16,17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBKXUPCGZZPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The biphenyl structure is dissected into two aryl units:
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Ring A (Electron-deficient) : 4-Cyano-3-methoxyphenylboronic acid
-
Ring B (Electron-rich) : 3-Trifluoromethoxyphenyl halide (Br or I)
Step 1: Diazotization and Cyanation of 3-Methoxy-4-aminobenzoic Acid
Step 2: Conversion to Boronic Acid
Direct Trifluoromethoxylation
Cross-Coupling Optimization
Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | |
| Temperature | 80°C | |
| Reaction Time | 16 hours | |
| Solvent System | Dioxane/H₂O (4:1) | |
| Isolated Yield | 82% |
Alternative Methods: Sequential Functionalization
For substrates incompatible with cross-coupling, stepwise substitution on preformed biphenyls is employed.
Nitration and Reduction
Trifluoromethoxylation via Nucleophilic Aromatic Substitution
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Substrate : 3'-Hydroxy-4-cyano-3-methoxybiphenyl
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Conditions : DMF, 100°C, 12-hour reaction.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High regiocontrol | Requires boronic acids | 75–85% |
| Sequential Functionalization | Uses commercial biphenyls | Multi-step, lower yields | 60–70% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
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Calculated : C₁₆H₁₁F₃N₂O₃ [M+H]⁺: 345.0754
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Observed : 345.0756.
Industrial-Scale Considerations and Yield Optimization
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-methoxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl often involves methods such as the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids in the presence of a palladium catalyst. The specific conditions can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.
Key Chemical Reactions:
- Oxidation: The methoxy group can be oxidized to form a carbonyl group.
- Reduction: The cyano group can be reduced to an amine.
- Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique substituents allow it to act as an intermediate in the development of novel materials and catalysts.
Biology
The compound has been investigated for its biological activity. Studies suggest that the trifluoromethoxy and cyano groups may influence pharmacokinetic properties, making it a model compound for drug design. Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Medicine
Derivatives of this compound are being evaluated for their pharmacological properties. Preliminary findings indicate that these derivatives may exhibit significant bioactivity, warranting further investigation into their mechanisms of action and potential clinical applications.
Industrial Applications
In industry, this compound finds utility in the production of advanced materials such as polymers and liquid crystals. Its electronic properties make it suitable for applications in electronics and optoelectronics, where stability and performance are critical.
Comparison with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 4-Cyano-3-methoxy-4'-(trifluoromethyl)biphenyl | Trifluoromethyl group enhances metabolic stability | Drug design, material science |
| 4-Cyano-3-methoxy-4'-(difluoromethoxy)biphenyl | Difluoromethoxy group provides different electronic properties | Organic synthesis |
| 4-Cyano-3-methoxy-4'-(fluoromethoxy)biphenyl | Fluoromethoxy group impacts solubility | Pharmaceutical research |
Case Study 1: Drug Design
A study published in RSC Advances explored the use of this compound derivatives in developing new anti-cancer agents. The research focused on synthesizing various derivatives and assessing their cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited enhanced activity compared to existing drugs, highlighting their potential as lead compounds in cancer therapy .
Case Study 2: Material Science
Research conducted by the Royal Society of Chemistry examined the role of this compound in creating high-performance liquid crystals. The study demonstrated that incorporating this compound into liquid crystal formulations improved thermal stability and optical properties, making it suitable for advanced display technologies .
Mechanism of Action
The mechanism of action of 4-Cyano-3-methoxy-3’-(trifluoromethoxy)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl with structurally related biphenyl derivatives from the evidence:
Structural and Electronic Comparisons
- Substituent Positioning: The target compound’s 3'-trifluoromethoxy group differs from the 4'-trifluoromethoxy in ’s pharmaceutical compound. The 4-cyano group in the target contrasts with the 4'-cyano group in . Para-substituted cyano groups may enhance conjugation compared to meta positions, influencing optical properties .
- Electron Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, reducing electron density on the biphenyl ring. This property is shared with ’s aldehyde derivative but contrasts with the electron-donating methoxy (-OCH₃) in the target .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility :
- The target’s trifluoromethoxy and methoxy groups balance lipophilicity and solubility. In contrast, the hydroxyl group in ’s compound increases aqueous solubility but limits blood-brain barrier penetration .
- ’s compound demonstrates how crystalline forms of trifluoromethoxy-containing biphenyls can optimize solubility and bioavailability in drug formulations .
- Metabolic Stability: The trifluoromethoxy group in the target and ’s compound resists oxidative metabolism, enhancing half-life compared to non-fluorinated analogs (e.g., ’s 3-methoxy-4-hydroxyphenylglycol, which undergoes rapid O-demethylation) .
Biological Activity
4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
The synthesis of this compound typically employs the Suzuki-Miyaura cross-coupling reaction , a well-established method for forming carbon-carbon bonds. The process involves coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and base. The structural characteristics of this compound, particularly the trifluoromethoxy group, enhance its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethoxy group can improve the compound's ability to penetrate cell membranes, while the cyano group may facilitate hydrogen bonding with biological macromolecules. This dual functionality enhances the compound's binding affinity and specificity towards enzymes or receptors involved in disease processes.
Pharmacological Properties
Research indicates that derivatives of this compound exhibit promising pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures demonstrate significant inhibition of inflammatory pathways. For instance, related compounds have shown up to 93.80% inhibition compared to standard anti-inflammatory drugs like diclofenac sodium .
- Antimicrobial Properties : The potential antimicrobial activity of this compound is underscored by its structural analogs that have exhibited notable efficacy against various bacterial strains .
- Anticancer Potential : Preliminary studies suggest that this compound may influence cancer cell proliferation through modulation of specific signaling pathways, although further research is needed to elucidate these mechanisms fully.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | 93.80 | |
| Compound B | Antimicrobial | Significant | |
| Compound C | Anticancer | Not specified | Ongoing Research |
Case Studies
- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of a series of compounds related to this compound. Results indicated that certain derivatives displayed superior activity compared to traditional NSAIDs, highlighting their potential as safer alternatives with fewer gastrointestinal side effects .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of similar biphenyl derivatives, revealing substantial activity against resistant strains of bacteria. These findings suggest that modifications to the biphenyl structure can enhance antimicrobial efficacy .
Q & A
Q. What analytical techniques are recommended for structural confirmation of 4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl?
To confirm the structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to identify substituent positions and electronic environments.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, referencing databases like NIST for validation .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and solve its structure, as demonstrated in patent literature for related trifluoromethoxy-biphenyl derivatives .
Q. What safety precautions are critical when handling trifluoromethoxy-substituted biphenyl compounds?
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., phenol derivatives noted in safety data sheets) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles, as trifluoromethoxy groups may release corrosive or toxic intermediates during reactions.
- Storage : Store in refrigerated, inert conditions to prevent degradation, as recommended for similar acetates .
Q. How can chromatography conditions be optimized for purifying this compound?
- Column Selection : Use reverse-phase C18 columns for polar trifluoromethoxy derivatives.
- Mobile Phase : Adjust acetonitrile/water ratios (e.g., 70:30 to 90:10) to improve resolution, referencing biphenyl separation methods in food analysis .
- Detection : Employ UV-Vis at 254 nm, leveraging the aromatic backbone’s absorbance.
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Cross-Validation : Compare NMR and MS data with computational predictions (e.g., density functional theory (DFT) for chemical shifts) .
- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous signals, a method used in authentication studies of chlorinated biphenyls .
- Alternative Techniques : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping peaks in crowded spectra.
Q. What synthetic strategies ensure regioselectivity in preparing this compound?
- Cross-Coupling Reactions : Optimize Suzuki-Miyaura coupling using Pd catalysts and boronic esters. For example, 3,3'-bis(trifluoromethoxy)biphenyl synthesis employs palladium-mediated coupling .
- Protecting Groups : Temporarily block the methoxy or cyano groups during functionalization to prevent undesired side reactions .
- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control substitution patterns, as seen in trifluoromethylbenzaldehyde syntheses .
Q. How does the trifluoromethoxy group influence electronic properties and reactivity?
- Electron-Withdrawing Effects : The -OCF group reduces electron density on the biphenyl ring, enhancing electrophilic substitution resistance. This is critical in designing liquid crystal displays or organic semiconductors .
- Lipophilicity : The trifluoromethoxy group increases logP values, impacting solubility and bioavailability in drug candidates .
Q. What methodologies study crystal polymorphism in trifluoromethoxy-containing pharmaceuticals?
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions via melting point and enthalpy changes.
- Patent Analysis : Review crystallographic data from patents (e.g., monophosphate salts of related biphenyl carboxamides) to guide polymorph screening .
Q. How is metabolic stability assessed in preclinical studies for this compound?
Q. What impurities are common during synthesis, and how are they identified?
Q. What in vitro assays evaluate the biological activity of this compound?
- Target-Based Assays : Screen against receptors like Smoothened (SMO) using luciferase reporter systems, as seen in hedgehog pathway modulators .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines to assess efficacy and selectivity, referencing protocols for trifluoromethoxy-biphenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
